Intra-Class IKK Isozyme Selectivity: HPN-01 vs. IKK-ε
Within the IKK family, HPN-01 achieves the highest reported discrimination between IKK-β and IKK-ε, a feature not shared by commonly used IKK inhibitors [1]. In enzyme assays, HPN-01 inhibited IKK-β with a pIC50 of 7.0 while its potency against IKK-ε was below the assay limit (pIC50 <4.8), yielding a >100-fold selectivity window. By contrast, the reference inhibitor IKK-16 shows IC50 values of 40 nM for IKK-2 and 200 nM for IKK-1, a selectivity of only 5-fold, and BMS-345541 displays IC50 values of 0.3 μM and 4 μM for IKK-2 and IKK-1, respectively, representing a ~13-fold window .
| Evidence Dimension | IKK-β vs. IKK-ε selectivity (pIC50 difference) |
|---|---|
| Target Compound Data | pIC50 (IKK-β) = 7.0; pIC50 (IKK-ε) < 4.8 |
| Comparator Or Baseline | IKK-16: IKK-2 IC50 = 40 nM, IKK-1 IC50 = 200 nM (5-fold); BMS-345541: IKK-2 IC50 = 0.3 μM, IKK-1 IC50 = 4 μM (~13-fold) |
| Quantified Difference | HPN-01: >100-fold window vs. 5-fold (IKK-16) and ~13-fold (BMS-345541) |
| Conditions | Cell-free enzyme inhibition assays; pIC50 values from Christopher et al. 2007; comparator IC50 values from vendor datasheets. |
Why This Matters
High intra-family selectivity minimizes confounding effects from IKK-ε inhibition, which is critical for dissecting IKK-β-dependent NF-κB signaling in inflammation models.
- [1] Christopher JA, et al. Bioorg Med Chem Lett. 2007;17(14):3972-7. View Source
